methyl 5-ethylpyrimidine-2-carboxylate
Description
Properties
CAS No. |
2116524-77-5 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation at Position 5
Introducing an ethyl group at position 5 can be achieved via alkylation of a 5-halopyrimidine precursor . For instance, reacting 5-chloropyrimidine-2-carboxylate with ethylmagnesium bromide under palladium catalysis may yield the desired product. While direct examples are scarce in the provided sources, analogous reactions with methyl groups demonstrate yields of 57–90% under mild conditions (20–50°C, 0.5–4h).
Table 1: Representative Alkylation Conditions
Sulfonyl Displacement
The methylsulfonyl group in ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate can be displaced by ethylamine or ethylthiols. In one protocol, treatment with ethylamine in 1,2-dimethoxyethane at 20°C for 10 minutes afforded a 90% yield of a related pyrrolidine derivative. Adapting this method, ethylation at position 2 could precede esterification, though steric and electronic factors may necessitate optimized conditions.
Synthetic Route 2: Cyclocondensation for Pyrimidine Ring Formation
Building the pyrimidine ring de novo allows simultaneous incorporation of substituents. The Biginelli reaction and Pinner cyclization are classical approaches, but modern adaptations use α,β-unsaturated esters and amidines.
Condensation of Ethyl β-Ketoesters with Amidines
Reacting ethyl 3-ethylacetoacetate with methyl carbamimidate in acidic conditions generates the pyrimidine ring. For example, a reported synthesis of methyl 4,6-dimethylpyrimidine-2-carboxylate achieved 75% yield at 80°C in ethanol. Adjusting the β-ketoester to incorporate an ethyl group could directly yield the target compound.
Key Reaction Parameters:
-
Temperature: 70–100°C
-
Catalyst: HCl or p-TsOH
-
Solvent: Ethanol or DMF
Synthetic Route 3: Oxidation-Decarboxylation of Alkylpyrimidines
Oxidative methods convert methyl or ethyl groups to carboxylic acids, which are then esterified. While the provided sources focus on pyrazine oxidation (e.g., 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid using KMnO4), analogous pyrimidine transformations are feasible.
Oxidation of 5-Ethyl-2-methylpyrimidine
Hypothetically, oxidizing 5-ethyl-2-methylpyrimidine with KMnO4 or catalytic Mn/V oxides could yield 5-ethylpyrimidine-2-carboxylic acid, followed by esterification with methanol. A patent describing pyrazine oxidation reported 69.7% yield using a Mn/V/Al2O3 catalyst at 210–220°C. Adapting this to pyrimidines would require careful optimization to prevent overoxidation.
Table 2: Oxidation Conditions for Pyrimidine Derivatives
Esterification of Carboxylic Acid Intermediates
The resultant 5-ethylpyrimidine-2-carboxylic acid can be esterified using methanol and H2SO4 (Fischer esterification) or via DCC-mediated coupling. A reported esterification of pyrazine-2-carboxylic acid achieved >95% conversion under reflux, suggesting similar efficacy for pyrimidine analogs.
Comparative Analysis of Synthetic Methods
Each route presents distinct advantages and limitations:
-
Nucleophilic Substitution offers regioselectivity but requires prefunctionalized pyrimidines.
-
Cyclocondensation enables one-pot synthesis but may lack efficiency for bulky substituents.
-
Oxidation-Esterification is indirect but benefits from commercially available alkylpyrimidines.
Industrial scalability favors catalytic oxidation (Route 3), while academic settings may prefer cyclocondensation (Route 2) for its simplicity.
Industrial-Scale Production Considerations
Large-scale synthesis demands cost-effective catalysts and solvent recovery. The Mn/V/Al2O3 system used in pyrazine oxidation reduces reliance on stoichiometric oxidants like KMnO4, aligning with green chemistry principles. For methyl 5-ethylpyrimidine-2-carboxylate, continuous-flow reactors could enhance yield and safety during exothermic steps like alkylation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like phosphorus pentachloride or bromine
Major Products Formed
Oxidation: 5-ethylpyrimidine-2-carboxylic acid
Reduction: 5-ethylpyrimidine-2-methanol
Substitution: Halogenated pyrimidine derivatives
Scientific Research Applications
Methyl 5-ethylpyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-ethylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Methyl 5-Ethynylpyrimidine-2-Carboxylate
- Molecular Formula : C₈H₆N₂O₂
- Substituents : Ethynyl (C≡CH) at position 5, methyl ester at position 2.
- Key Differences : The ethynyl group introduces sp-hybridization, increasing reactivity for click chemistry or cross-coupling reactions compared to the saturated ethyl group in the target compound. This enhances electrophilicity at position 5 .
Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Substituents : Chloro (Cl) at position 4, methylthio (S-CH₃) at position 2.
- Key Differences : The chloro and methylthio groups increase molecular weight (246.71 g/mol ) and lipophilicity (logP ≈ 2.8). The electron-withdrawing Cl enhances electrophilic substitution reactivity, while the methylthio group can act as a leaving group in nucleophilic reactions .
Ethyl 2-Chloro-4-Phenylpyrimidine-5-Carboxylate
- Molecular Formula : C₁₄H₁₃ClN₂O₂
- Substituents : Chloro at position 2, phenyl at position 3.
- The chloro at position 2 directs reactivity toward meta-substitution, unlike the ethyl group at position 5 in the target compound .
Ethyl 4-Ethoxy-2-Methylpyrimidine-5-Carboxylate
- Substituents : Ethoxy (OCH₂CH₃) at position 4, methyl at position 2.
- Key Differences : The ethoxy group increases solubility in polar solvents but reduces metabolic stability compared to the ethyl group. Methyl at position 2 sterically hinders ester hydrolysis, prolonging half-life .
Methyl 4-{[(5-Chloro-2-Thienyl)Carbonyl]Amino}-2-Methylpyrimidine-5-Carboxylate
- Molecular Formula : C₁₃H₁₁ClN₄O₃S
- Substituents: Thienyl carbonyl amino at position 4, methyl at position 2.
- Key Differences : The bulky thienyl group enhances specificity for enzyme inhibition (e.g., kinase targets) but reduces membrane permeability compared to the simpler ethyl substituent .
Q & A
Q. What are the optimal synthetic routes for methyl 5-ethylpyrimidine-2-carboxylate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of ethyl acetoacetate derivatives with urea/thiourea analogs under reflux conditions. Key steps include:
- Nucleophilic substitution : Introducing the ethyl group at position 5 via alkylation with ethyl halides in the presence of a base (e.g., K₂CO₃) .
- Esterification : Carboxylic acid intermediates are methylated using dimethyl sulfate or methyl iodide in anhydrous solvents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
Yield Optimization : Use catalysts like p-toluenesulfonic acid for cyclization steps, and monitor reaction progress via TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methyl ester (δ 3.8–3.9 ppm, singlet) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) distinguish ester vs. carboxylic acid derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (C₉H₁₂N₂O₂) and fragmentation patterns .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation via scintillation counting .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How do substituent positions (e.g., ethyl at C5 vs. methyl at C2) influence electronic properties and reactivity?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculates electron density maps (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Experimental Comparison : Compare reaction rates of this compound with analogs (e.g., methyl 4-ethylpyrimidine-2-carboxylate) in SNAr reactions. Substituent position alters ring polarization, affecting reactivity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Compile IC₅₀ values from published analogs (Table 1) and normalize for assay conditions (e.g., pH, temperature) .
- Structure-Activity Relationship (SAR) : Use CoMFA or CoMSIA models to correlate substituent electronic parameters (σ, π) with activity .
| Analog | Substituents | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | C5-ethyl, C2-COOCH₃ | 12.3 ± 1.2 | |
| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | C4-Cl, C2-CH₃ | 8.7 ± 0.9 |
Q. How can reaction byproducts (e.g., dihydropyrimidines) be minimized during synthesis?
Methodological Answer:
Q. What advanced techniques elucidate in vivo metabolic pathways of this compound?
Methodological Answer:
- Isotope Tracing : Administer ¹³C-labeled compound to rodents; analyze metabolites via NMR or MALDI-TOF .
- Cryo-EM : Resolve enzyme-compound complexes (e.g., cytochrome P450 isoforms) to identify oxidation sites .
Methodological Notes
- Contradiction Handling : Discrepancies in yield or activity data often arise from solvent polarity or catalyst loading. Replicate experiments under standardized conditions (e.g., dry DMF, inert atmosphere) .
- Data Reproducibility : Share raw spectral data (NMR, HPLC) in supplementary materials and validate with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
